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Compound of Interest

Compound Name: Dexketoprofen (trometamol)

Cat. No.: B033479

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of
dexketoprofen trometamol, a widely used non-steroidal anti-inflammatory drug (NSAID).
Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial
for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document
summarizes the crystallographic data of its known polymorphic and hydrated forms, details the
experimental protocols for their characterization, and visualizes the analytical workflows.

Overview of Crystalline Forms

Dexketoprofen trometamol is known to exist in at least three distinct crystalline forms: two
anhydrous polymorphs, designated as Form A and Form B, and a dihydrate form. Form A is the
thermodynamically stable form under ambient conditions, while Form B is a metastable
polymorph. The dihydrate form incorporates two water molecules into its crystal lattice.[1] The
interconversion between the anhydrous and hydrated forms is a critical aspect of its solid-state
chemistry.

Crystallographic Data

The following tables summarize the key crystallographic data for the known forms of
dexketoprofen trometamol.

Dexketoprofen Trometamol Dihydrate (DK-T_2H20)
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Single-crystal X-ray diffraction (SCXRD) has provided a detailed three-dimensional structure of
the dihydrate form.[1]

Table 1: Crystallographic Data for Dexketoprofen Trometamol Dihydrate
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Parameter Value

Empirical Formula C16H1403-C4H11NO3-2H20
Formula Weight 411.45

Temperature 100(2) K

Wavelength (Cu Ka) 1.54178 A

Crystal System Monoclinic

Space Group P21

Unit Cell Dimensions

a 13.038(3) A

b 6.096(1) A

C 27.234(6) A

a 90°

B 98.63(3)°

y 90°

Volume 2137.9(8) As

z 4

Density (calculated) 1.278 Mg/m3
Absorption Coefficient 0.783 mm~1

F(000) 880

Crystal Size 0.20x 0.15x 0.10 mm3
Theta range for data collection 3.26 to 66.54°

Index ranges -15<=h<=15, -7<=k<=7, -32<=|<=32
Reflections collected 30053

Independent reflections 7338 [R(int) = 0.0461]
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Completeness to theta = 66.54° 99.8 %

Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.926 and 0.863

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 7338/ 1/553

Goodness-of-fit on F2 1.045

Final R indices [I>2sigma(l)] R1 =0.0410, wR2 = 0.1044

R indices (all data) R1 =0.0436, wR2 = 0.1073
Largest diff. peak and hole 0.231 and -0.222 e.A-3

Source: CCDC 2012545[1]

Anhydrous Polymorphs: Form A and Form B

Form A is the stable anhydrous polymorph, while Form B is metastable and tends to convert to
Form A.[2] The crystal structure of Form A has been determined, whereas for Form B,
characterization is primarily based on X-ray powder diffraction (XRPD) data.

Table 2: Crystallographic Data for Anhydrous Form A
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Parameter Value

Empirical Formula C16H1403-C4H11NO3
Formula Weight 375.42

Crystal System Monoclinic

Space Group P21

Unit Cell Dimensions

a 12.984(3) A
b 6.104(1) A

C 25.084(5) A
a 90°

B 94.34(3)°

y 90°

Volume 1980.5(7) A3
z 4

Density (calculated) 1.259 Mg/m3

Source: CCDC 1944780

Table 3: Characteristic X-ray Powder Diffraction Peaks for Anhydrous Form A and Form B
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Form A (26 £ 0.2°) Form B (Characteristic Peaks)

The XRPD pattern for Form B is distinct from
Form A, but specific peak positions are not
consistently reported in publicly available

5.14 literature due to its instability. Patents describe it
as being obtainable under different
crystallization conditions but converting to Form

A over time.

8.02

9.83

10.06

10.37

16.06

16.29

17.50

19.58

21.47

26.86

Source: EP1739072A1[2]

Experimental Protocols

The characterization of the crystalline forms of dexketoprofen trometamol involves several key
analytical techniques. The following sections detail the methodologies employed.

Crystallization

Preparation of Single Crystals of Dihydrate Form: Single crystals of the dihydrate form suitable
for SCXRD can be obtained by slow evaporation from an aqueous solution. A typical procedure
involves dissolving dexketoprofen trometamol Form A in deionized water at room temperature
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and allowing the solution to stand undisturbed. Colorless, plate-like crystals of the dihydrate
form are expected to form over several days.[1]

Preparation of Anhydrous Form A: The thermodynamically stable Form A is typically obtained
through a controlled crystallization process. One method involves dissolving dexketoprofen
acid and tromethamine in a mixture of ethanol and xylene at an elevated temperature (e.g., 50-
55 °C) to form a clear solution. A controlled, slow cooling rate is then applied to induce
crystallization of Form A.[2]

Preparation of Anhydrous Form B: The metastable Form B can be obtained by rapid cooling of
a supersaturated solution of dexketoprofen trometamol. For instance, a solution in an
ethanol/xylene mixture, similar to the preparation of Form A, can be rapidly cooled to a lower
temperature (e.g., 0-5 °C) to favor the crystallization of the kinetically preferred Form B.[2]

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal is mounted on a goniometer head. Data collection is typically
performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms,
leading to a more precise structure determination.

Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector.

« Radiation Source: Monochromatic X-ray radiation, commonly Cu Ka (A = 1.54178 A) or Mo
Ka (A = 0.71073 A).

o Data Collection: A series of diffraction images are collected as the crystal is rotated through a
range of angles.

o Data Processing: The collected images are processed to integrate the intensities of the
diffraction spots. Corrections for factors such as Lorentz and polarization effects, and
absorption are applied.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods and then refined by full-matrix least-squares on F2. All non-hydrogen
atoms are typically refined anisotropically. Hydrogen atoms may be located from the
difference Fourier map or placed in calculated positions.
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X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for fingerprinting crystalline phases and is particularly useful for
distinguishing between polymorphs.

 Instrument: A powder diffractometer in Bragg-Brentano geometry.

e Sample Preparation: A small amount of the powdered sample is gently packed into a sample
holder to ensure a flat surface and random orientation of the crystallites.

o Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu
Ka), and the intensity of the diffracted X-rays is measured as a function of the diffraction
angle 26.

o Typical Scan Parameters:
o 20 Range: 3° to 40°
o Step Size: 0.02°
o Scan Speed: 1°/min

o Data Analysis: The resulting diffraction pattern, a plot of intensity versus 26, is used to
identify the crystalline phases present by comparing the peak positions and intensities to
reference patterns.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for crystal structure determination and the relationship between the different forms of
dexketoprofen trometamol.
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Experimental Workflow for Crystal Structure Analysis
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Relationship Between Crystalline Forms
Conclusion

The solid-state landscape of dexketoprofen trometamol is characterized by the existence of two
anhydrous polymorphs and a dihydrate form. A thorough understanding of their respective
crystal structures, stability, and interconversion pathways is paramount for the development of
robust and effective drug products. The data and protocols presented in this guide serve as a
valuable resource for researchers and professionals in the pharmaceutical industry, enabling
informed decisions in formulation development, manufacturing, and quality control. The
application of techniques such as SCXRD and XRPD is indispensable for the comprehensive
characterization of this important active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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